molecular formula C15H20N2O B13240665 ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B13240665
M. Wt: 244.33 g/mol
InChI Key: VSMLYPDFGTVKOE-UHFFFAOYSA-N
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Description

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine is a pyrrole-based organic compound characterized by a 1,2,5-trisubstituted pyrrole core. The structure comprises a 4-ethoxyphenyl group at the 1-position, methyl groups at the 2- and 5-positions, and an aminomethyl substituent at the 3-position.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

InChI

InChI=1S/C15H20N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4,10,16H2,1-3H3

InChI Key

VSMLYPDFGTVKOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Phenacyl Bromides, Pentane-2,4-dione, and Amines in Aqueous Medium

One of the most efficient and eco-friendly methods for synthesizing substituted pyrroles, including derivatives structurally related to ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine, involves the reaction of phenacyl bromides, pentane-2,4-dione, and amines in water using DABCO (1,4-diazabicyclo[2.2.2]octane) as a promoter.

Key features of this method:

  • Reagents: Phenacyl bromide (or substituted analogs), pentane-2,4-dione, and the corresponding amine.
  • Catalyst: DABCO (5-10 mol%).
  • Solvent: Water, promoting green chemistry principles.
  • Reaction conditions: Stirring at 60 °C.
  • Work-up: Extraction with ethyl acetate, washing with brine, drying, and silica gel chromatography.
  • Yields: Generally high yields (often >80%) for a variety of substituted amines and phenacyl bromides.
  • Scope: Effective for aromatic amines with electron-donating or electron-withdrawing groups, benzylic amines, and aliphatic amines with varying chain lengths.
  • Advantages: Avoids metallic bases and expensive reagents, reduces toxic waste, and provides access to novel functionalized pyrroles.

Mechanism (Simplified):
Pentane-2,4-dione reacts with the amine to form an unsaturated amino ketone intermediate, which then undergoes nucleophilic substitution with phenacyl bromide activated by DABCO, followed by cyclization and dehydration to yield the pyrrole ring.

Parameter Details
Phenacyl bromide 1 mmol
Pentane-2,4-dione 1 mmol
Amine 1 mmol
DABCO 5 mol%
Solvent Water (5 mL)
Temperature 60 °C
Reaction time Variable (monitored by TLC)
Product isolation Extraction, chromatography
Yield range Moderate to high (50–90% typical)

Paal-Knorr Pyrrole Synthesis Using 1,4-Diketones and Anilines

Another classical approach applicable to this compound class is the Paal-Knorr synthesis, involving condensation of 1,4-diketones with anilines or amines under mild heating conditions. This method is particularly useful for preparing 2,5-dimethyl-1-(4-ethoxyphenyl)-1H-pyrrole derivatives.

Typical procedure:

  • React 1,4-diketone substrates with the appropriate amine in polar aprotic solvents such as DMF or DMSO.
  • Use bases like triethylamine or potassium carbonate to facilitate the reaction.
  • Heat the mixture between 45–80 °C for several hours.
  • Isolate the product by precipitation or crystallization.

Example reaction conditions from literature:

Reagents Conditions Yield & Notes
2-chloro-1-{2,5-dimethyl-1-[4-(ethoxy)phenyl]-1H-pyrrol-3-yl}ethanone + amine DMF, triethylamine, 75–80 °C, 2 h Precipitation upon cooling, crystallization from dioxane
2-chloro-1-{2,5-dimethyl-1-[4-(ethoxy)phenyl]-1H-pyrrol-3-yl}ethanone + acid + K2CO3 DMSO, 45–50 °C, 4 h Precipitation, recrystallization from 2-propanol

This method allows for the introduction of various substituents on the pyrrole ring and side chains, enabling structural diversity.

Nucleophilic Substitution on Halogenated Pyrrole Precursors

A related strategy involves nucleophilic substitution on halogenated pyrrole intermediates, such as 2-chloro-1-(2,5-dimethyl-1-(4-ethoxyphenyl)-1H-pyrrol-3-yl)ethanone, with amines or other nucleophiles. This approach is useful for attaching amine groups to the pyrrole methyl position.

Typical conditions:

  • React halogenated pyrrole intermediate with amine in polar solvents (DMF, DMSO).
  • Use bases like triethylamine or potassium carbonate.
  • Heat at moderate temperatures (45–80 °C) for 2–5 hours.
  • Isolate products by filtration and recrystallization.

This method is effective for synthesizing methylamine-substituted pyrroles and related derivatives.

Related Synthetic Strategies from Patent Literature

Patent US8513415B2 describes preparation methods for C-heteroaryl methylamines, including pyrrolyl methylamines, via:

  • Preparation of diaryl imines from aryl aldehydes and diphenylmethylamine.
  • Reaction of diaryl imines with dihalopyrazines or related heteroaryl halides in the presence of bases such as potassium carbonate or cesium carbonate.
  • Hydrolysis of intermediate imines to yield the final methylamine derivatives.

While this patent focuses on pyrazine derivatives, the principles of imine formation, nucleophilic substitution, and hydrolysis are applicable to pyrrole methylamines like ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine.

Step Reagents/Conditions Outcome
(a) Diaryl imine formation Diphenylmethylamine + aryl aldehyde in THF or 1,4-dioxane Diaryl imine intermediate
(b) Reaction with dihalopyrazine Base (K2CO3, Cs2CO3), solvent, mild heating Substituted heteroaryl imine intermediate
(c) Hydrolysis Acid treatment Target methylamine compound

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Notes Reference
DABCO-promoted aqueous synthesis Phenacyl bromide, pentane-2,4-dione, amine, DABCO 60 °C, water, 5 mol% DABCO High yields; eco-friendly; broad substrate scope
Paal-Knorr condensation 1,4-diketones, anilines/amine, base DMF/DMSO, 45–80 °C Good yields; versatile for substituted pyrroles
Nucleophilic substitution on halogenated pyrroles Halogenated pyrrole intermediate, amine, base DMF/DMSO, 45–80 °C Effective for methylamine substitution
Imine formation and substitution (patent method) Diphenylmethylamine, aryl aldehyde, dihalopyrazine, base THF/dioxane, mild heating Moderate to good yields; applicable to heteroaryl methylamines

Chemical Reactions Analysis

Types of Reactions

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous pyrrole derivatives are outlined below, with key comparisons based on substituent effects, synthetic routes, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine 1: 4-Ethoxyphenyl; 2,5: -CH₃; 3: -CH₂NH₂ Not reported Hypothesized antiproliferative activity (inferred from analogs) N/A
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1: 2,5-Dimethylpyrrole; 4: 1,2,5-oxadiazole 178.2 g/mol Antiproliferative activity (sea urchin embryo model; human cancer cell lines)
((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl)methyl)amine 1: 4-Methylthiophenyl; 3: -CH₂NH₂ 246.37 g/mol No reported bioactivity; structural similarity suggests potential as a pharmacophore
N-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-N-[4-(4-morpholinyl)phenyl]amine 1: 4-Methylpyridinyl; 3: -CH=N- linker 374.48 g/mol Unspecified pharmacological potential (morpholinyl group often enhances solubility/bioavailability)

Key Comparisons

Substituent Effects on Bioactivity The 4-ethoxyphenyl group in the target compound contrasts with the 4-methylthiophenyl group in and the 1,2,5-oxadiazole moiety in . However, oxadiazole-containing analogs exhibit confirmed antiproliferative effects, suggesting that replacing oxadiazole with an aminomethyl group (as in the target compound) may alter mechanism of action .

Synthetic Accessibility The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine involves condensation of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid .

Pharmacological Potential Pyrrole-3-amines with heteroaromatic substituents (e.g., oxadiazoles) are associated with antiproliferative activity due to interactions with cellular kinases or DNA . The target compound’s aminomethyl group may enable hydrogen bonding with biological targets, but its efficacy remains speculative without experimental validation.

Physicochemical Properties

  • The morpholinyl substituent in improves aqueous solubility, a trait absent in the ethoxyphenyl-containing target compound. This difference may influence pharmacokinetic profiles, such as absorption and distribution.

Research Findings and Limitations

  • Antiproliferative Activity : Oxadiazole-pyrrole hybrids (e.g., compound in ) inhibit cancer cell proliferation at IC₅₀ values ranging from 5–20 μM in vitro, but the target compound’s activity remains untested.
  • Structural Insights : Crystallographic data for analogous compounds (e.g., ) suggest that substituent orientation significantly impacts molecular packing and stability, which could guide future structural optimization.
  • Gaps in Knowledge: No direct evidence exists for the synthesis, characterization, or bioactivity of ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine. Comparisons are extrapolated from structurally related compounds.

Biological Activity

The compound ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine , often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to synthesize available research findings regarding the biological activity of this specific compound.

  • Chemical Formula : C15_{15}H20_{20}N
  • Molecular Weight : 232.33 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structural formula.

The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets. For instance, compounds similar to ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine have been shown to inhibit specific enzymes or receptors involved in cancer progression and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For example, compounds that share structural similarities with ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine have been reported to:

  • Induce apoptosis in cancer cells.
  • Arrest the cell cycle at the G0/G1 phase.
  • Downregulate oncogenes such as c-Myc .

A notable study demonstrated that certain pyrrole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Pyrrole compounds have also been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation .

Antimicrobial Activity

Some studies suggest that pyrrole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways within the pathogens .

Case Studies

Study ReferenceFindings
Compound 35f (similar structure) showed significant anti-cancer activity by inducing apoptosis and cell cycle arrest in MV4-11 mouse xenograft models.
Indole-containing compounds demonstrated broad-spectrum anti-tumor activity against various human cancer cell lines.
Investigated the synthesis of pyrrole derivatives with promising antiproliferative effects in human cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of pyrrole derivatives is crucial for understanding their therapeutic potential. Compounds similar to ([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, they may exhibit good oral bioavailability and metabolic stability, which are essential for effective drug development .

Q & A

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methods : Utilize membrane-based separations (CRDC subclass RDF2050104) or preparative HPLC with chiral columns for enantiomeric resolution. Optimize gradients using DoE to balance purity and yield .

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